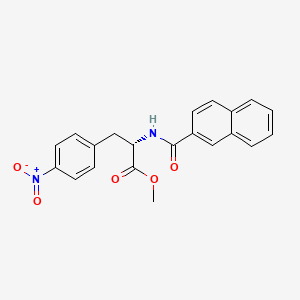

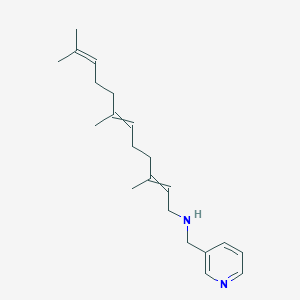

![molecular formula C21H17N2O3+ B10773311 [6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium](/img/structure/B10773311.png)

[6-Amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Rhodamine 123 is a chemical compound and a dye belonging to the rhodamine family. It is widely used as a tracer dye to determine the rate and direction of flow in water and as a fluorescent dye in various biotechnological applications. Rhodamine 123 is known for its ability to fluoresce, making it easily detectable with instruments called fluorometers . It is also used in fluorescence microscopy, flow cytometry, and other fluorescence-based techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodamine 123 can be synthesized through a series of chemical reactions involving the condensation of 3-aminophenol with phthalic anhydride, followed by methylation and subsequent reaction with phosphorus oxychloride. The reaction conditions typically involve heating and the use of solvents such as ethanol .

Industrial Production Methods: In industrial settings, the production of rhodamine 123 involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Rhodamine 123 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Rhodamine 123 can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction of rhodamine 123 can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodamine 110, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

Rhodamine 123 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

Medicine: Utilized in drug transport assays to study the efflux of drugs by multidrug resistance proteins.

Industry: Applied in water tracing to determine the flow and transport of water in various systems.

Mechanism of Action

Rhodamine 123 exerts its effects by binding to mitochondrial membranes and inhibiting transport processes, particularly the electron transport chain. This inhibition slows down cellular respiration and affects the mitochondrial membrane potential. Rhodamine 123 is also a substrate of P-glycoprotein, which is often overexpressed in cancer cells . The compound’s ability to selectively accumulate in mitochondria makes it a valuable tool for studying mitochondrial function and dynamics .

Similar Compounds:

- Rhodamine B

- Rhodamine 6G

- Rhodamine 101

- Basic Violet 11

Comparison: Rhodamine 123 and its analogues, such as rhodamine B and rhodamine 6G, share a xanthenic ring system attached to a benzoic group. rhodamine 123 has a unique structure that allows it to selectively accumulate in mitochondria, making it particularly useful for studying mitochondrial function . Rhodamine B, on the other hand, has a higher affinity for membranes and is used in different applications . Rhodamine 6G and rhodamine 101 are also used as fluorescent probes but have different spectral properties and applications .

Rhodamine 123 stands out due to its selective mitochondrial localization and its use in studying mitochondrial dynamics and drug transport processes .

properties

Molecular Formula |

C21H17N2O3+ |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

[6-amino-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]azanium |

InChI |

InChI=1S/C21H16N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,23H2,1H3/p+1 |

InChI Key |

FCGVBHISQBBIQF-UHFFFAOYSA-O |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=[NH2+])C=C3OC4=C2C=CC(=C4)N |

physical_description |

Red to brown powder; [Acros Organics MSDS] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

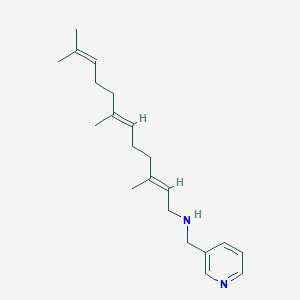

![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)

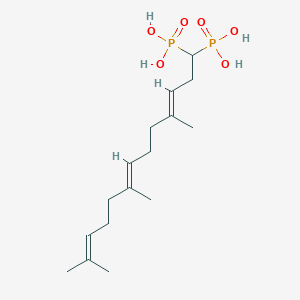

![[3-hydroxy-17-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate](/img/structure/B10773229.png)

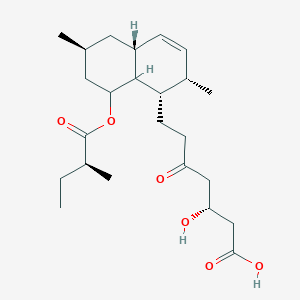

![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)

![(3R,6E)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773250.png)

![{2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid](/img/structure/B10773269.png)

![(3R,5S,6E)-7-[4-(4-fluorophenyl)-1,2-bis(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773271.png)

![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B10773295.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B10773303.png)